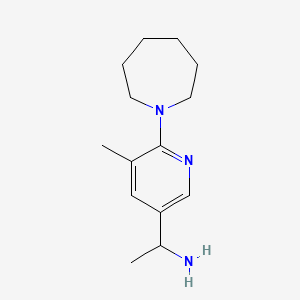

1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine

Description

1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine is a heterocyclic amine featuring a pyridine core substituted with a methyl group at position 5, an azepan-1-yl (7-membered cyclic amine) group at position 6, and an ethanamine side chain at position 2. The azepan-1-yl group introduces conformational rigidity and enhanced lipophilicity compared to smaller amines, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Propriétés

Formule moléculaire |

C14H23N3 |

|---|---|

Poids moléculaire |

233.35 g/mol |

Nom IUPAC |

1-[6-(azepan-1-yl)-5-methylpyridin-3-yl]ethanamine |

InChI |

InChI=1S/C14H23N3/c1-11-9-13(12(2)15)10-16-14(11)17-7-5-3-4-6-8-17/h9-10,12H,3-8,15H2,1-2H3 |

Clé InChI |

ZMCHZWAHHHODMN-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CN=C1N2CCCCCC2)C(C)N |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse de la 1-(6-(Azépan-1-yl)-5-méthylpyridin-3-yl)éthanamine implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation du cycle pyridine : Le cycle pyridine peut être synthétisé par une réaction de condensation impliquant des précurseurs appropriés.

Substitution par l'azépane : Le groupe azépane est introduit par des réactions de substitution nucléophile.

Méthylation : Le groupe méthyle est ajouté à l'aide d'agents méthylant dans des conditions contrôlées.

Assemblage final : La partie éthanamine est fixée par amination réductrice ou par des réactions similaires.

Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour garantir un rendement et une pureté élevés, en utilisant souvent des catalyseurs et des conditions de réaction spécifiques pour améliorer l'efficacité .

Analyse Des Réactions Chimiques

La 1-(6-(Azépan-1-yl)-5-méthylpyridin-3-yl)éthanamine subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, ce qui conduit à la formation d'oxydes correspondants.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium, ce qui entraîne la formation d'amines réduites.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau de l'azote de l'azépane, en utilisant des réactifs tels que les halogénures d'alkyle.

Hydrolyse : L'hydrolyse acide ou basique peut décomposer le composé en ses composants constitutifs.

Les réactifs et conditions courantes utilisés dans ces réactions comprennent des solvants organiques, des températures contrôlées et des catalyseurs spécifiques pour diriger les réactions vers les produits désirés .

Applications de la recherche scientifique

La 1-(6-(Azépan-1-yl)-5-méthylpyridin-3-yl)éthanamine a plusieurs applications de recherche scientifique :

Chimie médicinale : Elle est étudiée pour son potentiel de pharmacophore dans la conception de médicaments, en particulier pour cibler les voies neurologiques.

Études biologiques : Le composé est utilisé dans des études liées à la modulation des neurotransmetteurs et à la liaison des récepteurs.

Science des matériaux : Il sert de bloc de construction pour la synthèse de matériaux avancés dotés de propriétés électroniques ou optiques spécifiques.

Applications industrielles : Le composé est utilisé dans le développement de produits chimiques et d'intermédiaires spécialisés pour divers procédés industriels

Mécanisme d'action

Le mécanisme d'action de la 1-(6-(Azépan-1-yl)-5-méthylpyridin-3-yl)éthanamine implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs des neurotransmetteurs. Le cycle azépane et la partie pyridine facilitent la liaison à ces récepteurs, modulant leur activité et influençant les voies biologiques. Cette interaction peut entraîner des modifications de la libération des neurotransmetteurs, de l'activation des récepteurs et des cascades de signalisation en aval .

Applications De Recherche Scientifique

1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.

Biological Studies: The compound is used in studies related to neurotransmitter modulation and receptor binding.

Materials Science: It serves as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes

Mécanisme D'action

The mechanism of action of 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The azepane ring and pyridine moiety facilitate binding to these receptors, modulating their activity and influencing biological pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling cascades .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Key Observations:

- Core Heterocycle: The pyridine core in the target compound contrasts with indole in 5-Methoxytryptamine and benzene in 1-(2-Chlorophenyl)ethanamine.

- Substituent Effects: The azepan-1-yl group (7-membered ring) offers greater steric bulk and lipophilicity (predicted logP ~2.5–3.0) compared to diethylamino (logP ~1.8–2.2), which could enhance blood-brain barrier penetration . The ethanamine side chain in the target compound vs. propanol in 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol introduces primary amine functionality, enabling stronger hydrogen bonding with biological targets.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol | 5-Methoxytryptamine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~275 (estimated) | 252.35 | 204.27 |

| logP (Predicted) | ~2.8 | ~2.0 | ~1.5 |

| Solubility (Water) | Low (cyclic amine) | Moderate (propanol group) | Moderate (indole) |

| Metabolic Stability | High (cyclic amines resist oxidation) | Moderate (diethylamino prone to N-dealkylation) | Low (tryptamine metabolism via MAO) |

Insights:

- Metabolic Stability: The azepan-1-yl group likely confers resistance to oxidative metabolism compared to diethylamino or tryptamine derivatives, which undergo rapid degradation via cytochrome P450 or monoamine oxidase (MAO) pathways .

- Solubility: The propanol analog may exhibit better aqueous solubility due to its hydroxyl group, whereas the target compound’s lipophilicity could limit solubility but improve tissue distribution.

Activité Biologique

1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine, also known by its CAS number 1355182-37-4, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 233.35 g/mol. The structure features a pyridine ring substituted with an azepane moiety, which may influence its biological interactions.

Research indicates that compounds containing azepane and pyridine structures can interact with various biological targets, including receptors and enzymes. The specific mechanisms for this compound are still under investigation, but several studies suggest potential activities:

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the sub-micromolar range against leukemia and breast cancer cell lines, indicating significant antiproliferative properties .

- Neuroprotective Effects : Some studies suggest that related compounds may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress .

Case Studies

- Anticancer Studies : A study evaluated the cytotoxicity of pyridine derivatives, revealing that compounds with similar structural features can induce apoptosis in cancer cells through caspase activation pathways. For example, compounds with electron-withdrawing groups showed enhanced biological activity against MCF-7 breast cancer cells .

- Neuropharmacological Research : Another investigation into the neuropharmacological effects of azepane derivatives indicated their potential as cognitive enhancers or neuroprotectants in models of neurodegeneration. These findings suggest that such compounds could be further developed for treating conditions like Alzheimer's disease .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer (MCF-7) | TBD | Apoptosis induction |

| Compound A | Anticancer (CEM-13) | 0.48 | Apoptosis induction |

| Compound B | Neuroprotective | TBD | Neurotransmitter modulation |

Note: TBD = To Be Determined based on ongoing research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.